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molecular formula C22H27NO3 B8494937 1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol CAS No. 62590-31-2

1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol

Cat. No. B8494937
M. Wt: 353.5 g/mol
InChI Key: DSXGISSRCZNZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129655

Procedure details

The solution of 5 g of 1-[3-(1,4-benzodioxan-2-yl)propionyl]-4-hydroxy-4-phenylpiperidine in 50 ml of tetrahydrofuran is added to the stirred mixture of 2 g of lithium aluminum hydride and 50 ml of tetrahydrofuran at room temperature. Stirring is continued for 12 hours, whereupon the reaction mixture is decomposed with a few drops of ethyl acetate, 2 ml of water, 4 ml of 15% aqueous sodium hydroxide and 4 ml of water. It is filtered, the filtrate evaporated and the residue recrystallized from isopropanol, to yield the 2-[3-(4-hydroxy-4-phenylpiperidino)propyl]-1,4-benzodioxan melting at 95°-98°. The hydrochloride thereof is prepared in the above illustrated manner and recrystallized from isopropanol, mp. 155°-157°.
Name
1-[3-(1,4-benzodioxan-2-yl)propionyl]-4-hydroxy-4-phenylpiperidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[CH2:11][CH2:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]([OH:27])([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:17][CH2:16]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[OH:27][C:18]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:19][CH2:20][N:15]([CH2:13][CH2:12][CH2:11][CH:2]2[O:1][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[O:4][CH2:3]2)[CH2:16][CH2:17]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-[3-(1,4-benzodioxan-2-yl)propionyl]-4-hydroxy-4-phenylpiperidine
Quantity
5 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)CCC(=O)N2CCC(CC2)(C2=CC=CC=C2)O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1(CCN(CC1)CCCC1COC2=C(O1)C=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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